molecular formula C27H29ClN4O5S2 B4073221 [1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B4073221
M. Wt: 589.1 g/mol
InChI Key: NXZKIMQMJVCDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine core substituted with benzenesulfonyl and chlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine core, followed by the introduction of benzenesulfonyl and chlorophenyl groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or neurological disorders, due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone is unique due to its dual piperazine core and the presence of both benzenesulfonyl and chlorophenyl groups. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler compounds like dichloroaniline and Ringer’s lactate solution.

Properties

IUPAC Name

[1,4-bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN4O5S2/c28-22-8-7-9-23(20-22)29-14-16-30(17-15-29)27(33)26-21-31(38(34,35)24-10-3-1-4-11-24)18-19-32(26)39(36,37)25-12-5-2-6-13-25/h1-13,20,26H,14-19,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZKIMQMJVCDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3CN(CCN3S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Reactant of Route 2
[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Reactant of Route 3
[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
[1,4-Bis(benzenesulfonyl)piperazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.